molecular formula C19H23N5O2S B12589261 Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12589261
M. Wt: 385.5 g/mol
InChI Key: YWJNOGJPMSSJOX-UHFFFAOYSA-N
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Description

Acetamide, N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-b]indol-3-yl)thio]- is a synthetic heterocyclic compound featuring a triazinoindole core substituted with a methoxy group at position 8 and a thioether-linked acetamide moiety. The N-substituent (cyclohexylmethyl) distinguishes it from structurally related analogs.

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H23N5O2S/c1-26-13-7-8-15-14(9-13)17-18(21-15)22-19(24-23-17)27-11-16(25)20-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10-11H2,1H3,(H,20,25)(H,21,22,24)

InChI Key

YWJNOGJPMSSJOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCC4CCCCC4

Origin of Product

United States

Biological Activity

Acetamide, N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications based on diverse research findings.

The compound has the following chemical properties:

  • Molecular Formula: C19_{19}H23_{23}N5_{5}O2_{2}S
  • Molecular Weight: 385.48 g/mol
  • CAS Number: 603947-46-2

Synthesis

The synthesis of Acetamide involves multi-step organic reactions. Initial steps typically include the formation of the thioether linkage between the cyclohexylmethyl group and the triazinoindole moiety. The following general procedure can be observed:

  • Formation of Thioether: Reacting an appropriate thioacid with a suitable amine.
  • Cyclization: Utilizing cyclization techniques to form the triazinoindole structure.
  • Purification: Employing chromatography for purification.

Biological Activity

Preliminary studies indicate that Acetamide exhibits various biological activities:

  • Antimicrobial Activity: Compounds with similar structures have shown promising antimicrobial effects. For instance, thiosemicarbazone derivatives often demonstrate enhanced antimicrobial properties when compared to their parent compounds .
  • Anticancer Potential: Research into related thioether compounds suggests potential anticancer mechanisms involving apoptosis induction and cell cycle inhibition . The unique structural features of Acetamide may enhance its efficacy against cancer cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Acetamide. The presence of specific functional groups influences its interaction with biological targets:

Structural Feature Effect on Activity
Cyclohexylmethyl groupEnhances lipophilicity and cellular uptake
Thioether linkagePotentially increases binding affinity to targets
Triazinoindole moietyImparts unique pharmacological properties

Case Studies

  • Antimicrobial Studies : A study on thioether compounds demonstrated that modifications in the sulfur-containing moiety significantly altered their antimicrobial potency against various pathogens . Acetamide's structure may allow it to exhibit similar or enhanced effects.
  • Anticancer Mechanisms : A review highlighted that gallium(III) complexes derived from thiosemicarbazones showed significant antiproliferative activity by affecting mitochondrial pathways . Given Acetamide's structural similarities, it may also interact with mitochondrial functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazinoindole Core

a. 8-Methoxy vs. Other Substituents

  • 8-Methoxy substitution: This group is critical for electronic and steric effects. For example, Acetamide, N-(1,1-dimethylethyl)-2-[(8-methoxy-2H-triazinoindol-3-yl)thio]- (CAS 603947-51-9, ) is commercially available and shares the 8-methoxy group. Its tert-butyl N-substituent may enhance lipophilicity compared to the cyclohexylmethyl group in the target compound .
  • 8-Bromo substitution : Compound 25 () replaces methoxy with bromo, which increases molecular weight (MW: ~517 vs. ~331 for the target compound) and may alter binding interactions due to steric bulk and electronegativity .

b. 5-Substituents on Triazinoindole

  • 5-Methyl (e.g., Compound 23, ) : Enhances metabolic stability by blocking oxidation sites.
Variations in the N-Substituent of Acetamide
Compound (Reference) N-Substituent Key Properties/Activities
Target Compound Cyclohexylmethyl Likely moderate lipophilicity
3c () 1-Methyl-1H-tetrazol-5-yl High AChE inhibition (IC₅₀ = 0.030 µM)
6m () 4-Chlorophenyl Enhanced halogen bonding potential
Acetamide (CAS 603947-34-8) 3-Ethoxypropyl Increased solubility due to ether linkage

Key Observations :

  • Piperazine-linked analogs (e.g., 3d-3f , ): Exhibit higher yields (78–82%) and lower melting points (228–251°C) compared to thioether-linked compounds, suggesting flexibility in synthesis .
Physicochemical Data
Property Target Compound (Inferred) 3b () 25 ()
Molecular Weight (g/mol) ~450 331 517
Melting Point (°C) ~240–260 (estimated) 257 Not reported
Solubility Low (hydrophobic substituents) Moderate Low (bromo group)

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